N-(4-bromophenyl)-3-[(4-bromophenyl)sulfamoyl]benzamide
Vue d'ensemble
Description
N-(4-bromophenyl)-3-[(4-bromophenyl)sulfamoyl]benzamide (NBPBSB) is a synthetic compound belonging to the class of sulfonamides. It is a derivative of the sulfonamide group of drugs and exhibits antimicrobial activity. NBPBSB has been studied for its potential use in various therapeutic applications, including the treatment of bacterial infections, cancer, and cardiovascular diseases.
Applications De Recherche Scientifique
Carbonic Anhydrase Inhibition
N-(4-bromophenyl)-3-[(4-bromophenyl)sulfamoyl]benzamide and similar compounds have been studied for their inhibitory effects on carbonic anhydrase (CA) isoenzymes. Various benzamide sulfonamides, including this compound, have shown potential as effective inhibitors of human carbonic anhydrases, which are enzymes involved in many physiological processes. The inhibition of these enzymes can have therapeutic applications in conditions like glaucoma, edema, and certain neurological disorders (Supuran et al., 2013), (Abdoli et al., 2018), (Ulus et al., 2013).
Structural and Spectroscopic Characterization
Studies have focused on the structural and spectroscopic characterization of N-(4-bromophenyl)-3-[(4-bromophenyl)sulfamoyl]benzamide and related compounds. The research includes analysis through methods like X-ray diffraction, NMR, and mass spectrometry, which provide insights into the molecular structure and properties of these compounds (Saeed et al., 2010), (Fun et al., 2012).
Antidiabetic Potential
Some studies have evaluated benzamide derivatives for their antidiabetic potential. These derivatives, including those related to N-(4-bromophenyl)-3-[(4-bromophenyl)sulfamoyl]benzamide, have shown inhibitory activity against α-glucosidase and α-amylase enzymes, indicating potential applications in managing diabetes (Thakal et al., 2020).
Enzyme Inhibition and Neuroprotection
Research has shown that certain benzamide sulfonamides, closely related to N-(4-bromophenyl)-3-[(4-bromophenyl)sulfamoyl]benzamide, have inhibitory effects on enzymes like acetylcholinesterase. This inhibition is relevant in the context of neurodegenerative diseases like Alzheimer's, where enzyme inhibition can have therapeutic benefits (Yamali et al., 2021).
SIRT2 Inhibition for Neurodegenerative Diseases
Some benzamide derivatives, including those structurally similar to N-(4-bromophenyl)-3-[(4-bromophenyl)sulfamoyl]benzamide, have been identified as inhibitors of sirtuin 2 (SIRT2). Inhibition of SIRT2 is considered protective against neurodegeneration in diseases like Parkinson's and Huntington's. The development of these inhibitors can provide a basis for designing drugs for these neurodegenerative conditions (Choi et al., 2012).
Propriétés
IUPAC Name |
N-(4-bromophenyl)-3-[(4-bromophenyl)sulfamoyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Br2N2O3S/c20-14-4-8-16(9-5-14)22-19(24)13-2-1-3-18(12-13)27(25,26)23-17-10-6-15(21)7-11-17/h1-12,23H,(H,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJKUNDBFWUAQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Br)C(=O)NC3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Br2N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80184135 | |
Record name | Benzamide, N-(4-bromophenyl)-3-(((4-bromophenyl)amino)sulfonyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80184135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-3-[(4-bromophenyl)sulfamoyl]benzamide | |
CAS RN |
300670-16-0 | |
Record name | Benzamide, N-(4-bromophenyl)-3-(((4-bromophenyl)amino)sulfonyl) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0300670160 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzamide, N-(4-bromophenyl)-3-(((4-bromophenyl)amino)sulfonyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80184135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-Bromophenyl)-3-{[(4-bromophenyl)amino]sufonyl}benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.